1,2-Phenylenediacetic acid
Overview
Description
Synthesis Analysis
The synthesis of 1,2-phenylenediacetic acid and its derivatives involves various chemical methods. For instance, a one-step procedure describes the synthesis of 2-(2-oxoalkyl)-substituted phenylacetic acids from o-phenylenediacetic acid, highlighting the importance of slow organolithium compound addition for achieving good yields of the desired products (Husain & Wünsch, 2008). Another approach is the biphasic synthesis involving the carbonylation of benzyl chloride and dichloro-p-xylene to produce phenylacetic and phenylenediacetic acids, demonstrating an organic-water interfacial technique for efficient synthesis (Zhong et al., 1996).
Molecular Structure Analysis
The molecular structure of 1,2-phenylenediacetic acid reveals interesting features such as hydrogen atom disorder and cis arrangement of carboxylate groups relative to the aromatic ring, which play a significant role in its supramolecular structure formation through hydrogen-bonded dimers (Kresakova et al., 2020). Quantum chemical computations further provide insights into the molecular geometry, vibrational wavenumbers, and NMR chemical shift values, facilitating a deeper understanding of its structural properties (Gökce & Bahçelī, 2011).
Chemical Reactions and Properties
1,2-Phenylenediacetic acid engages in various chemical reactions forming coordination polymers and complexes with unique structures and properties. For example, reactions with lanthanide chlorides produce coordination polymers with different polymeric chain units, showcasing the versatility of 1,2-phenylenediacetic acid in forming complex structures with potential applications in luminescence and catalysis (Badiane et al., 2017).
Physical Properties Analysis
The physical properties of compounds involving 1,2-phenylenediacetic acid, such as thermal stability and photoluminescent properties, are crucial for their applications in materials science. Studies on coordination polymers synthesized from 1,2-phenylenediacetic acid reveal their thermal stability and luminescent properties, indicating their potential use in photoactive materials (Lei et al., 2010).
Chemical Properties Analysis
The chemical properties of 1,2-phenylenediacetic acid, including its reactivity in forming coordination polymers with metals, are influenced by its molecular structure and ability to participate in hydrogen bonding and π-stacking interactions. The formation of complex structures with metals such as zinc, cadmium, and lanthanides highlights the compound's versatility and potential for creating materials with novel properties (Sezer et al., 2019).
Scientific Research Applications
Coordination Networks and Structural Directing Roles : 1,2-Phenylenediacetic acid plays a significant role in forming coordination networks. For example, it has been used with Cu(II) salts and N,N′-di(3-pyridyl)suberoamide under hydrothermal conditions to form new coordination networks. These networks have been structurally characterized, showing unique topologies and properties, and demonstrating the importance of ligand isomerism in determining structural types of coordination networks (Lo et al., 2015).
Hydrogen Atom Disorder in Crystal Structure : Studies have also focused on the molecular crystal structure of 1,2-Phenylenediacetic acid. The supramolecular structure formation and hydrogen bonding patterns have been a subject of interest, highlighting its potential in crystallography and material science (Kresakova et al., 2020).
Uranyl-Phenylenediacetate Assemblies : The reaction of 1,2-Phenylenediacetic acids with uranyl ions under specific conditions has led to the formation of unique complexes. These complexes have been crystallographically characterized, revealing interesting features like heterometallic, neutral one-dimensional coordination polymers and anionic two-dimensional networks (Thuéry et al., 2019).
Coordination Polymers with Metals : Various studies have explored the formation of coordination polymers containing 1,2-Phenylenediacetic acid with metals like zinc, cadmium, and lanthanides. These studies focus on the structural diversity, luminescent properties, and potential applications in materials science (Sezer et al., 2017), (Badiane et al., 2017).
Conformation Control in Coordination Complexes : The flexibility of 1,2-Phenylenediacetic acid allows for conformation control in coordination complexes. This has been utilized in creating complexes with varied dimensionalities and photoluminescent properties (Liu et al., 2009).
Antitumor Activity : Some studies have investigated the antitumor activities of coordination polymers made from 1,2-Phenylenediacetic acid. These studies provide insights into the potential medical and pharmaceutical applications of these compounds (Han et al., 2020).
Luminescent Properties : The luminescent properties of 1,2-Phenylenediacetic acid-based coordination polymers have been a focus area, indicating potential applications in optical materials and sensors (Xuejiao et al., 2016).
Synthesis and Applications : Research has also been done on the synthesis of 1,2-Phenylenediacetic acid and its derivatives, exploring their potential applications in various fields, including organic chemistry and materials science (Husain & Wünsch, 2008).
Safety And Hazards
properties
IUPAC Name |
2-[2-(carboxymethyl)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c11-9(12)5-7-3-1-2-4-8(7)6-10(13)14/h1-4H,5-6H2,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEDJBFVJUFIDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40225957 | |
Record name | o-Phenylenediacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40225957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Phenylenediacetic acid | |
CAS RN |
7500-53-0 | |
Record name | 1,2-Benzenediacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7500-53-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | o-Phenylenediacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007500530 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7500-53-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401681 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | o-Phenylenediacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40225957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | o-phenylenediacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.505 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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